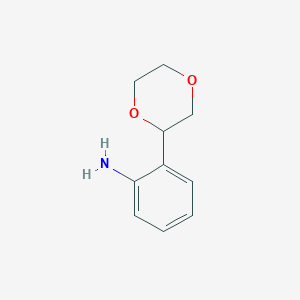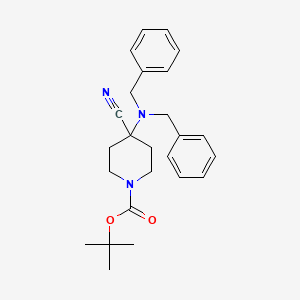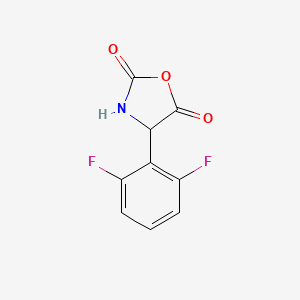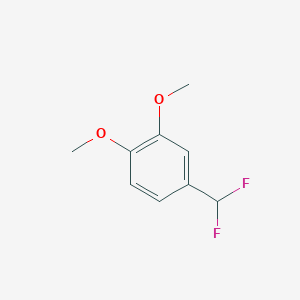![molecular formula C12H13ClN2O B13709901 O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group attached to a pyridine ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method is the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, or iodides using a palladium catalyst. This reaction offers short reaction times and a broad substrate scope . Another method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamines.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Similar structure but lacks the phenyl group, which can affect its reactivity and applications.
Hydroxylamine, O-methyl-: A simpler hydroxylamine derivative with different reactivity and applications.
Uniqueness
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride is unique due to the presence of both a phenyl and a pyridyl group, which can influence its chemical properties and reactivity. This dual substitution can enhance its nucleophilicity and ability to form stable complexes, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13ClN2O |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
O-[(5-phenylpyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-15-9-10-6-12(8-14-7-10)11-4-2-1-3-5-11;/h1-8H,9,13H2;1H |
InChI-Schlüssel |
SDWGVJHQCWRJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


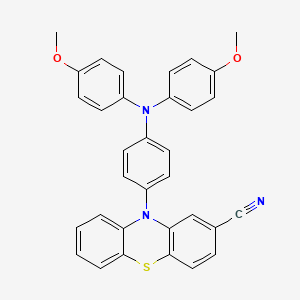


![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


